molecular formula C17H18N2O4 B5564994 2-(2,3-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide

2-(2,3-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide

Cat. No.: B5564994
M. Wt: 314.34 g/mol
InChI Key: ZILRKADEQVPBEQ-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 3 positions, and an acetamide group attached to a nitrophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide typically involves the reaction of 2,3-dimethylphenol with 2-methyl-5-nitroaniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

  • Step 1: Formation of the Phenoxy Intermediate

      Reactants: 2,3-dimethylphenol, acetic anhydride

      Conditions: Reflux

      Product: 2,3-dimethylphenoxy acetate

  • Step 2: Formation of the Final Product

      Reactants: 2,3-dimethylphenoxy acetate, 2-methyl-5-nitroaniline

      Product: this compound

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases.

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: 2-(2,3-dimethylphenoxy)-N-(2-methyl-5-aminophenyl)acetamide

    Substitution: Various substituted acetamides depending on the nucleophile used

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenoxy group may also contribute to the compound’s activity by interacting with hydrophobic regions of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-dimethylphenoxy)-N-(2-methylphenyl)acetamide
  • 2-(2,3-dimethylphenoxy)-N-(2-nitrophenyl)acetamide
  • 2-(2,3-dimethylphenoxy)-N-(5-nitrophenyl)acetamide

Uniqueness

2-(2,3-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide is unique due to the specific substitution pattern on the phenoxy and nitrophenyl rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2,3-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-11-5-4-6-16(13(11)3)23-10-17(20)18-15-9-14(19(21)22)8-7-12(15)2/h4-9H,10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILRKADEQVPBEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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